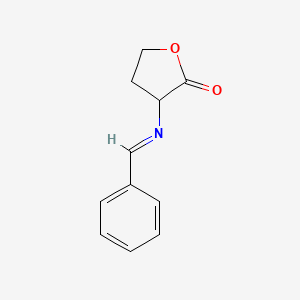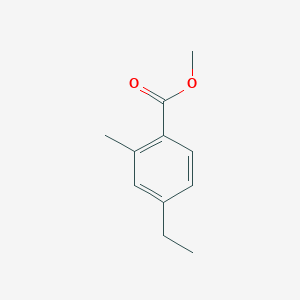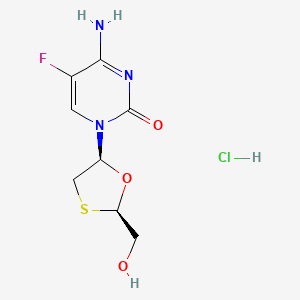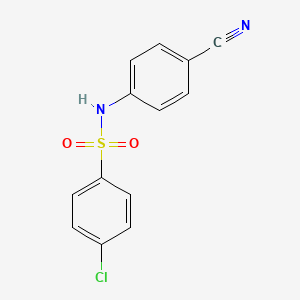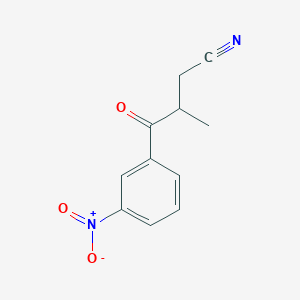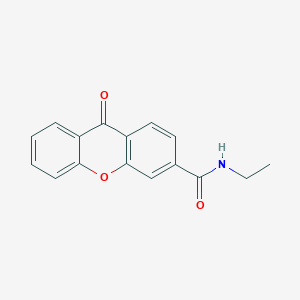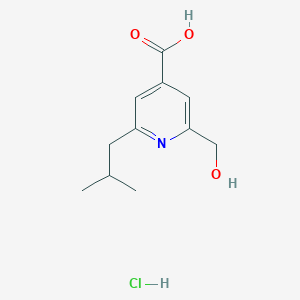
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the hydroxymethyl and isobutyl groups. One common method involves the use of dimethyl formamide as a solvent and heating the reaction mixture at 60°C for 24 hours . The reaction conditions must be carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.
科学研究应用
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is essential for their cell wall integrity .
相似化合物的比较
Isoniazid: A well-known derivative of isonicotinic acid used in tuberculosis treatment.
Ethionamide: Another derivative used as a second-line treatment for tuberculosis.
Nicotinic Acid: A related compound with applications in treating hyperlipidemia.
Uniqueness: 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other isonicotinic acid derivatives
属性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)3-9-4-8(11(14)15)5-10(6-13)12-9;/h4-5,7,13H,3,6H2,1-2H3,(H,14,15);1H |
InChI 键 |
OCWRAMJOJCLYKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)O)CO.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
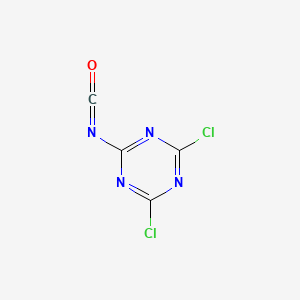
![[2-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-4-yl]-methanol](/img/structure/B8546642.png)
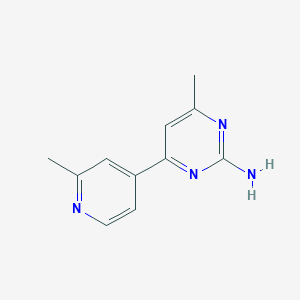
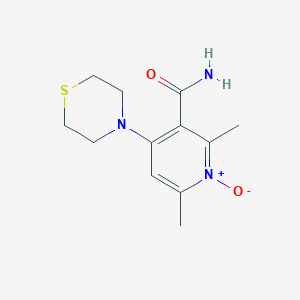
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
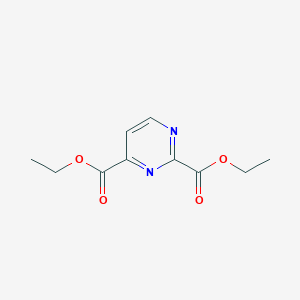
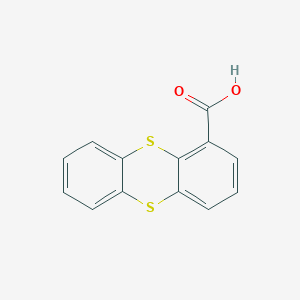
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)
